1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine is a synthetic organic compound belonging to the class of piperazines, which are heterocyclic compounds known for their diverse biological activities. This compound features a piperazine ring substituted with a 2-fluoroethyl group and a propan-2-yl group, providing it with unique chemical properties that are of interest in medicinal chemistry and drug development.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and applications .
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine is classified as:
The synthesis of 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine typically involves several steps:
The reaction conditions are critical for optimizing yield and purity. Temperature, solvent choice (e.g., dimethylformamide or acetonitrile), and reaction time must be carefully controlled. Continuous flow reactors may be utilized in industrial settings to enhance efficiency and consistency in product quality .
The molecular structure of 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine can be represented as follows:
The compound features a piperazine ring with two substituents:
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine can undergo various chemical reactions:
Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction can be used effectively under controlled conditions.
The mechanism of action of 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine involves its interaction with specific biological targets, such as neurotransmitter receptors. Upon binding to these targets, it modulates their activity, influencing various signaling pathways that may lead to therapeutic effects.
The binding affinity and selectivity towards receptors can be evaluated through pharmacological assays, helping to elucidate its potential therapeutic applications .
Analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the structure and purity of synthesized compounds .
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine has several scientific uses:
The synthesis of 1-(2-fluoroethyl)-4-(propan-2-yl)piperazine hinges on strategic bond formation between the piperazine nitrogen and the 2-fluoroethyl moiety. Two principal methodologies dominate: nucleophilic substitution and reductive amination.
Nucleophilic Substitution: This approach utilizes the reaction of 4-(propan-2-yl)piperazine with 1-bromo-2-fluoroethane or its synthetic equivalents. The reaction proceeds via an SN₂ mechanism, where the secondary amine acts as the nucleophile attacking the electrophilic carbon of the fluoroalkyl halide [5] [8]. Key challenges include:
Table 1: Nucleophilic Substitution Optimization Parameters
Parameter | Options | Impact on Outcome | Optimal Conditions |
---|---|---|---|
Solvent | ACN, DMF, THF, CH₂Cl₂ | ACN/THF generally give better monoalkylation yield | Acetonitrile (ACN) |
Base | K₂CO₃, Et₃N, DIPEA, None | Weak bases (K₂CO₃) minimize elimination side rxns | K₂CO₃ or no added base |
Piperazine:Halide | 1.1:1 to 1.5:1 | Excess piperazine suppresses dialkylation | 1.2:1 - 1.3:1 |
Temperature | RT to 80°C | Higher T increases rate but may reduce selectivity | 40-60°C |
Reductive Amination: This pathway involves the condensation of 4-(propan-2-yl)piperazine with fluoroacetaldehyde (or its hydrate/equivalents) followed by reduction of the intermediate imine/enamine. This method often provides superior control over monoalkylation [1] [9].
Table 2: Reductive Amination vs. Nucleophilic Substitution Comparative Analysis
Characteristic | Reductive Amination | Nucleophilic Substitution |
---|---|---|
Primary Advantage | Better control over monoalkylation | Simpler reagents, fewer steps |
Key Disadvantage | Requires stable carbonyl precursor | Prone to dialkylation |
Typical Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Not applicable |
Critical Parameter | pH control (acidic) | Halide reactivity / stoichiometry |
Typical Yield Range | 65-85% | 50-75% (optimized for mono) |
Purity Concerns | Borate salts, unreacted carbonyl | Quaternary salt impurities |
Pathway Selection: Reductive amination is generally favored for higher-purity 1-(2-fluoroethyl)-4-(propan-2-yl)piperazine, especially when using NaBH(OAc)₃ in dichloroethane with careful acetic acid catalysis [1] [9]. Nucleophilic substitution remains viable with meticulous control of stoichiometry and solvent.
While the parent 1-(2-fluoroethyl)-4-(propan-2-yl)piperazine is achiral, stereoselective synthesis becomes crucial for derivatives with chiral centers on the piperazine ring (e.g., 2- or 3-substituted) or on the isopropyl group.
The stereoselective introduction of the 2-fluoroethyl group itself is generally not a concern due to the achirality of the substituent. The challenge lies in creating and preserving chirality elsewhere in the molecule during this step.
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine serves as a model for incorporating the short-lived positron emitter Fluorine-18 (¹⁸F, t₁/₂ ≈ 110 min) into bioactive piperazines for Positron Emission Tomography (PET) imaging. Speed and specific activity are paramount.
Protection Strategy: The piperazine nitrogen often requires Boc-protection before precursor synthesis to prevent quaternization or competing reactions. Deprotection (e.g., TFA) follows fluorination.
Building Block Approach: Synthesizing 2-[¹⁸F]fluoroethyl tosylate/triflate ([¹⁸F]FETos/[¹⁸F]FETf) first, followed by reaction with 4-(propan-2-yl)piperazine. While modular, this two-step process suffers from lower overall RCY due to the decay during [¹⁸F]FETos/[¹⁸F]FETf synthesis and purification, and the subsequent alkylation step. It's generally less efficient than direct fluorination of a piperazine-containing precursor unless the piperazine core is exceptionally sensitive [7].
Reductive Amination with [¹⁸F]Fluoroacetaldehyde: In situ generation of [¹⁸F]fluoroacetaldehyde (from [¹⁸F]F⁻ displacement on bromo- or tosyl-acetaldehyde equivalents) followed by reductive amination with 4-(propan-2-yl)piperazine using NaBH₃CN or NaBH(OAc)₃. This method is less common due to the complexity of handling [¹⁸F]fluoroacetaldehyde and the multi-step sequence within the short half-life [9].
Automation & Purification: Automated synthesis modules are essential. Purification is typically achieved via semi-preparative HPLC (C18 column, acidic or basic mobile phases like EtOH/H₂O/TFA or CH₃CN/H₂O/TEA) or solid-phase extraction (SPE) cartridges (e.g., C18, Alumina N, cation exchange). Formulation involves sterile filtration into isotonic saline or buffer.
Table 4: Radiolabeling Methods for 1-(2-[¹⁸F]Fluoroethyl)-4-(propan-2-yl)piperazine
Method | Key Precursor | Reaction Conditions | RCY (d.c.) | Time (min) | SA (GBq/µmol) |
---|---|---|---|---|---|
Direct [¹⁸F]F⁻ on Triflate | N-Boc-4-iPr-Pz-CH₂CH₂OTf | MeCN, 85-90°C, K₂.2.2./K₂CO₃, 5-10 min | 50-65% | 25-35 | 30-100 |
Direct [¹⁸F]F⁻ on Tosylate | N-Boc-4-iPr-Pz-CH₂CH₂OTs | MeCN/DMSO, 100-120°C, 10-20 min | 30-50% | 35-45 | 20-70 |
[¹⁸F]FETf + Piperazine | 4-iPr-Piperazine + [¹⁸F]FETf | MeCN, RT-60°C, 5-10 min | 20-40% (2-step) | 40-55 | 15-60 |
Reductive Amination | 4-iPr-Piperazine + [¹⁸F]FCH₂CHO (in situ) | DCE, NaBH(OAc)₃, AcOH, RT, 10-15 min | 10-25% (2-step) | 50-70 | 10-40 |
Abbreviations: RCY (d.c.) = Radiochemical Yield (decay-corrected); SA = Specific Activity; Pz = Piperazine; iPr = isopropyl; Boc = tert-Butyloxycarbonyl; FETf = 2-[¹⁸F]Fluoroethyl triflate; K₂.2.2. = Kryptofix 222; DCE = 1,2-Dichloroethane.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2